molecular formula C8H6ClN3 B14613877 Methanimidamide, N-(4-chlorophenyl)-N'-cyano- CAS No. 59425-40-0

Methanimidamide, N-(4-chlorophenyl)-N'-cyano-

Katalognummer: B14613877
CAS-Nummer: 59425-40-0
Molekulargewicht: 179.60 g/mol
InChI-Schlüssel: IQGVIUSLYZJTDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanimidamide, N-(4-chlorophenyl)-N’-cyano- is a chemical compound with significant applications in various fields It is known for its unique structure, which includes a methanimidamide group attached to a 4-chlorophenyl ring and a cyano group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N-(4-chlorophenyl)-N’-cyano- typically involves the reaction of 4-chlorobenzonitrile with formamidine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Methanimidamide, N-(4-chlorophenyl)-N’-cyano- may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the compound, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methanimidamide, N-(4-chlorophenyl)-N’-cyano- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.

    Substitution: Methanimidamide, N-(4-chlorophenyl)-N’-cyano- can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Methanimidamide, N-(4-chlorophenyl)-N’-cyano- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of Methanimidamide, N-(4-chlorophenyl)-N’-cyano- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanimidamide, N’-(4-chlorophenyl)-N,N-dimethyl-: This compound has a similar structure but includes additional methyl groups.

    Chlordimeform: Another related compound with similar applications in agriculture and research.

Uniqueness

Methanimidamide, N-(4-chlorophenyl)-N’-cyano- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

59425-40-0

Molekularformel

C8H6ClN3

Molekulargewicht

179.60 g/mol

IUPAC-Name

N'-(4-chlorophenyl)-N-cyanomethanimidamide

InChI

InChI=1S/C8H6ClN3/c9-7-1-3-8(4-2-7)12-6-11-5-10/h1-4,6H,(H,11,12)

InChI-Schlüssel

IQGVIUSLYZJTDW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=CNC#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.